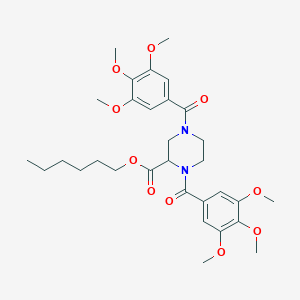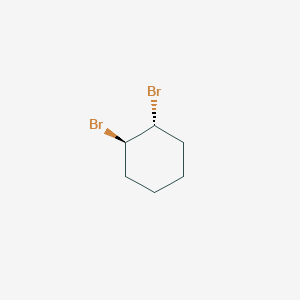
trans-1,2-Dibromocyclohexane
Vue d'ensemble
Description
trans-1,2-Dibromocyclohexane: is an organic compound with the molecular formula C6H10Br2 . It is a stereoisomer of 1,2-dibromocyclohexane, where the two bromine atoms are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is of interest in organic chemistry due to its unique stereochemistry and reactivity.
Mécanisme D'action
Target of Action
Trans-1,2-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 It is known to interact with organic compounds, particularly alkenes, in chemical reactions .
Mode of Action
The compound’s interaction with its targets primarily involves a type of reaction known as electrophilic addition . In this process, the bromine atoms in this compound are polarized by the approaching π bond in the target molecule . This leads to the addition of the bromine atoms to the carbon atoms of the alkene, forming a dibromocyclohexane .
Pharmacokinetics
Its physical properties such as boiling point (145 °c/100 mmhg) and density (1784 g/mL at 25 °C) have been reported . These properties could influence its bioavailability and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The reaction involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. The general procedure involves dissolving cyclohexene in the solvent, cooling the solution, and then slowly adding bromine while maintaining the temperature below 0°C. The product is then purified by distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,2-Dibromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene.
Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc and acetic acid.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Major Products:
Substitution: 1,2-cyclohexanediol.
Elimination: Cyclohexene.
Reduction: Cyclohexane.
Applications De Recherche Scientifique
Chemistry: trans-1,2-Dibromocyclohexane is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various cyclohexane derivatives and is used in stereochemical studies to understand the behavior of trans-configured compounds.
Biology and Medicine: While not widely used directly in biological or medical applications, this compound can be used in the synthesis of biologically active molecules. Its derivatives may possess pharmacological properties that are of interest in drug development.
Industry: In the chemical industry, this compound is used in the production of flame retardants, plasticizers, and other brominated compounds. Its reactivity makes it a valuable intermediate in the manufacture of specialty chemicals.
Comparaison Avec Des Composés Similaires
cis-1,2-Dibromocyclohexane: The cis isomer where the bromine atoms are on the same side of the cyclohexane ring.
1,2-Dichlorocyclohexane: A similar compound with chlorine atoms instead of bromine.
1,2-Diiodocyclohexane: A similar compound with iodine atoms instead of bromine.
Uniqueness: trans-1,2-Dibromocyclohexane is unique due to its trans configuration, which affects its reactivity and the stereochemistry of its reaction products. This makes it a valuable compound for studying stereochemical effects in organic reactions and for synthesizing specific stereoisomers of cyclohexane derivatives .
Propriétés
IUPAC Name |
(1R,2R)-1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225304 | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7429-37-0 | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-1,2-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



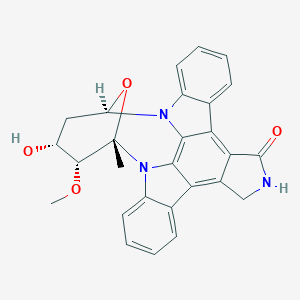
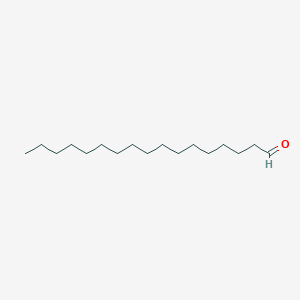

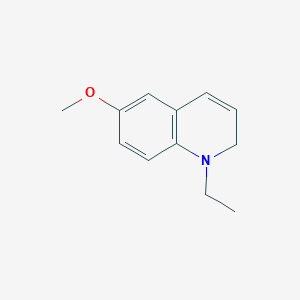

![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)

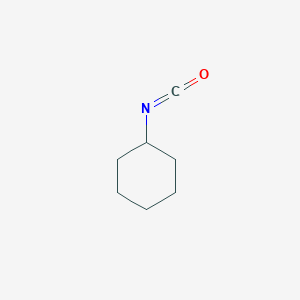
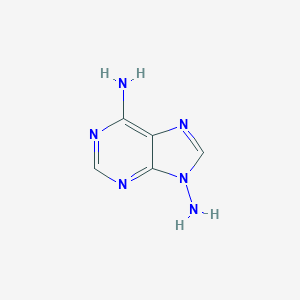
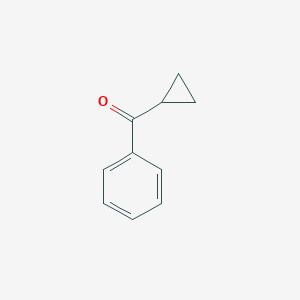

![(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B146486.png)
